![molecular formula C18H14ClN5O2 B11037775 N-(2-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11037775.png)
N-(2-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-(2-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is substituted with a chlorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-phenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to cyclization with urea or thiourea under acidic or basic conditions to yield the desired triazolopyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chlorophenyl and phenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyrimidines .
Scientific Research Applications
N-(2-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different substitution patterns.
1,2,4-Triazolo[4,3-a]pyrimidine: Shares the triazolopyrimidine core but with variations in the substituents and ring fusion.
Uniqueness
N-(2-chlorophenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with tailored activities .
Properties
Molecular Formula |
C18H14ClN5O2 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-5-oxo-2-phenyl-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C18H14ClN5O2/c19-12-8-4-5-9-13(12)20-17(26)14-10-15(25)21-18-22-16(23-24(14)18)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,20,26)(H,21,22,23,25) |
InChI Key |
IUCXIMGKHYYFGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=NC(=N2)C3=CC=CC=C3)NC1=O)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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